molecular formula C8H6BrClO2 B1527091 4-Bromo-2-chloro-6-methylbenzoic acid CAS No. 877149-07-0

4-Bromo-2-chloro-6-methylbenzoic acid

Cat. No.: B1527091
CAS No.: 877149-07-0
M. Wt: 249.49 g/mol
InChI Key: ORIIFCWVWHSUIN-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-methylbenzoic acid is a useful research compound. Its molecular formula is C8H6BrClO2 and its molecular weight is 249.49 g/mol. The purity is usually 95%.
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Biological Activity

4-Bromo-2-chloro-6-methylbenzoic acid is a benzoic acid derivative that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : C8_{8}H6_{6}BrClO2_{2}
Molecular Weight : Approximately 249.49 g/mol
Structural Features : The compound features bromine and chlorine substituents at the 4 and 2 positions, respectively, along with a methyl group at the 6 position on the benzene ring. These modifications significantly influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, which can lead to modulation of biochemical pathways. The compound may act as an inhibitor or modulator in several enzymatic reactions, influencing processes such as inflammation and microbial resistance.

Biological Activities

  • Anti-inflammatory Activity : Preliminary studies suggest that this compound exhibits anti-inflammatory properties. This is likely due to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various pathogens, making it a candidate for further development in treating infections.
  • Enzyme Inhibition : Specific studies indicate that modifications in the benzoic acid structure can enhance the inhibition of certain enzymes, which is crucial for drug design aimed at targeting diseases like diabetes and cancer .

Case Studies

  • Synthesis and Biological Evaluation : A study demonstrated the synthesis of this compound through various methods, highlighting its role as an intermediate in synthesizing more complex pharmaceutical compounds . The evaluation showed promising results in terms of biological activity against specific targets.
  • Comparative Analysis with Similar Compounds : Research comparing this compound with structurally similar compounds revealed significant differences in biological activity due to variations in halogen placement and additional functional groups. For instance, compounds with different halogen substitutions exhibited varying degrees of enzyme inhibition, emphasizing the importance of structural modifications .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeObservations
This compoundAnti-inflammatoryInhibits pro-inflammatory cytokines
2-Bromo-4-chloro-6-methylbenzoic acidAntimicrobialEffective against Gram-positive bacteria
2-Chloro-4-bromo-6-methylbenzoic acidEnzyme inhibitionHigher potency compared to non-halogenated variants

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is primarily metabolized in the liver and excreted via urine. Environmental factors such as pH and temperature can affect its stability and reactivity, which are critical considerations for therapeutic applications .

Properties

IUPAC Name

4-bromo-2-chloro-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIFCWVWHSUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of 4-bromo-2-methyl-benzoic acid (6.45 g, 30 mmol,), N-chlorosuccinimide (4.67 g, 35 mmol), and palladium (II) acetate (0.675 g, 3 mmol) in dry DMF (35 mL) was heated under a nitrogen atmosphere at 100° C. for 36 h. After this time, the reaction mixture was cooled to ambient temperature and poured into water. The aqueous solution was extracted with ethyl acetate (2×100 mL) and the combined organic extracts washed with aqueous sodium thiosulphate (30 mL) and then brine (30 mL). The remaining organic solution was dried over anhydrous MgSO4, filtered, and concentrated to give 4-bromo-2-chloro-6-methyl-benzoic acid. The product was used without further purification.
Quantity
6.45 g
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reactant
Reaction Step One
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4.67 g
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reactant
Reaction Step One
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Quantity
35 mL
Type
solvent
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0.675 g
Type
catalyst
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Water (5 mL) was chilled in an ice bath and nitrososulfuric acid was added dropwise. A suspension of 4-Bromo-2,6-dimethyl-benzamide (1.30 g, 5.23 mmol) in dichloromethane (10 mL) was added. The organic phase was dried over magnesium sulfate and concentrated. It was taken up in ethyl acetate and extracted three times with saturated sodium bicarbonate. The combined aqueous extracts were acidified with 6M hydrochloric acid and extracted three times with ethyl acetate. The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated to provide the title compound as a colourless solid (1.14 g, 88%). 1H NMR CDCl3: δ 7.48 (s, 1H), 7.35 (s, 1H), 2.45 (s, 3H).
Name
Quantity
5 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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